molecular formula C23H21N3O5S B11982018 2-Methoxy-4-[(E)-(6-oxo-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate

2-Methoxy-4-[(E)-(6-oxo-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate

Cat. No.: B11982018
M. Wt: 451.5 g/mol
InChI Key: OEMCCARNWWCODA-DEDYPNTBSA-N
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Preparation Methods

The synthesis of 2-Methoxy-4-[(E)-(6-oxo-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate typically involves multiple steps, including the formation of the thiazolo[3,2-B][1,2,4]triazole core and the subsequent attachment of the methoxy and propoxyphenyl groups. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules .

Chemical Reactions Analysis

2-Methoxy-4-[(E)-(6-oxo-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium hydride, dichloromethane, and lutidine . For example, the compound can undergo hydrolysis to form corresponding phenoxy acids, which can then be further modified through coupling reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

Similar compounds to 2-Methoxy-4-[(E)-(6-oxo-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate include other thiazole and triazole derivatives, such as 2-Methoxy-4-[(E)-(6-oxo-2-phenyl[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate . These compounds share similar core structures but differ in their substituents, which can significantly affect their chemical properties and applications. The unique combination of the methoxy and propoxyphenyl groups in this compound distinguishes it from other related compounds.

Properties

Molecular Formula

C23H21N3O5S

Molecular Weight

451.5 g/mol

IUPAC Name

[2-methoxy-4-[(E)-[6-oxo-2-(4-propoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]methyl]phenyl] acetate

InChI

InChI=1S/C23H21N3O5S/c1-4-11-30-17-8-6-16(7-9-17)21-24-23-26(25-21)22(28)20(32-23)13-15-5-10-18(31-14(2)27)19(12-15)29-3/h5-10,12-13H,4,11H2,1-3H3/b20-13+

InChI Key

OEMCCARNWWCODA-DEDYPNTBSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)C2=NN3C(=O)/C(=C\C4=CC(=C(C=C4)OC(=O)C)OC)/SC3=N2

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC(=C(C=C4)OC(=O)C)OC)SC3=N2

Origin of Product

United States

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